2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-TRP-VAL-OH can be synthesized from L-Tryptophan and (S)-Benzyl 1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate. The synthesis involves solid-phase peptide synthesis (SPPS), a method developed by Merrifield, which allows for the stepwise construction of peptides on an insoluble solid support . This method enables precise control over the amino acid sequence of the resulting peptide.
Industrial Production Methods
Industrial production of Z-TRP-VAL-OH typically involves large-scale SPPS, utilizing automated peptide synthesizers to streamline the process. The use of protecting groups, such as the carbamate group, is crucial to prevent unwanted side reactions during synthesis . The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Z-TRP-VAL-OH undergoes various chemical reactions, including:
Oxidation: The indole side chain of the tryptophan residue can be selectively oxidized using reagents like oxaziridine.
Reduction: Reduction reactions can modify the carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Oxaziridine-containing reagents are used for selective oxidation of the tryptophan side chain.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan side chain can lead to the formation of indole-based alkaloid derivatives .
Scientific Research Applications
Z-TRP-VAL-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used to study protein interactions and functions.
Muscle Physiology: The compound has been shown to potentiate the contractile response of skeletal muscle, making it useful in muscle physiology studies.
Cardiovascular Research:
Mechanism of Action
The mechanism of action of Z-TRP-VAL-OH involves its interaction with specific molecular targets, such as the angiotensin-converting enzyme (ACE) and the arginine vasopressin receptor. By inhibiting these targets, the compound can modulate physiological responses, such as blood pressure regulation and muscle contraction. The exact pathways involved in these effects are still under investigation, but the compound’s ability to inhibit ACE is a key factor in its mechanism of action.
Comparison with Similar Compounds
Z-TRP-VAL-OH is similar to other peptide compounds, such as Val-Tyr-Lys (VTK) and Z-Pro-Val-Trp. it is unique in its specific sequence and structure, which confer distinct biological activities. For instance, while both Z-TRP-VAL-OH and VTK can potentiate muscle contraction, Z-TRP-VAL-OH has a more pronounced effect on bradykinin inhibition.
List of Similar Compounds
Val-Tyr-Lys (VTK): Known for its role in muscle physiology and cardiovascular research.
Z-Pro-Val-Trp:
Properties
Molecular Formula |
C24H27N3O5 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C24H27N3O5/c1-15(2)21(23(29)30)27-22(28)20(12-17-13-25-19-11-7-6-10-18(17)19)26-24(31)32-14-16-8-4-3-5-9-16/h3-11,13,15,20-21,25H,12,14H2,1-2H3,(H,26,31)(H,27,28)(H,29,30) |
InChI Key |
SWSCYGNQYDTODY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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